2-Methyl-2-(nitroamino)-1-propanol-d6
Description
Properties
CAS No. |
1794940-30-9 |
|---|---|
Molecular Formula |
C4H10N2O3 |
Molecular Weight |
140.172 |
IUPAC Name |
N-[1,1,1,3,3,3-hexadeuterio-2-(hydroxymethyl)propan-2-yl]nitramide |
InChI |
InChI=1S/C4H10N2O3/c1-4(2,3-7)5-6(8)9/h5,7H,3H2,1-2H3/i1D3,2D3 |
InChI Key |
WTIFXEKZEYZXMJ-WFGJKAKNSA-N |
SMILES |
CC(C)(CO)N[N+](=O)[O-] |
Origin of Product |
United States |
Advanced Analytical Characterization of 2 Methyl 2 Nitroamino 1 Propanol D6
Mass Spectrometry (MS) for Isotopic Purity Assessment and Quantification
Mass spectrometry is a cornerstone technique for the analysis of isotopically labeled compounds, offering high sensitivity and the ability to differentiate between molecules based on their mass-to-charge ratio (m/z).
Deuterated compounds like 2-Methyl-2-(nitroamino)-1-propanol-d6 are widely used as internal standards in quantitative mass spectrometry, particularly in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis. aptochem.comclearsynth.com An ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization efficiency but is distinguishable by its mass. aptochem.com The six-dalton mass difference between this compound and its non-deuterated counterpart allows for their simultaneous detection and quantification without mutual interference.
The use of a deuterated internal standard corrects for variations in sample preparation, injection volume, and matrix effects, which can suppress or enhance the analyte signal. scioninstruments.comclearsynth.com By adding a known amount of the deuterated standard to a sample, the ratio of the analyte's signal to the internal standard's signal can be used to accurately determine the analyte's concentration. clearsynth.com This stable isotope dilution (SID) method is considered the gold standard for quantitative analysis due to its high precision and accuracy. texilajournal.com
The following table outlines the key mass spectrometric parameters for the analyte and its deuterated internal standard.
| Compound | Molecular Formula | Exact Mass | Key Mass Spectral Ions (e.g., [M+H]⁺) |
| 2-Methyl-2-nitro-1-propanol | C₄H₉NO₃ | 119.0582 | m/z 120.0655 |
| This compound | C₄H₃D₆NO₃ | 125.0959 | m/z 126.1027 |
Exact masses and m/z values are theoretical and may vary slightly in experimental measurements.
High-resolution mass spectrometry (HRMS) is a powerful tool for determining the isotopic purity and the distribution of deuteration in a labeled compound. rsc.orgnih.gov By analyzing the isotopic pattern of the molecular ion, the relative abundance of molecules with different numbers of deuterium (B1214612) atoms (isotopologues) can be determined. researchgate.net For this compound, HRMS can quantify the percentage of molecules that are fully deuterated (d6), as well as the presence of partially deuterated (d1-d5) and non-deuterated (d0) species. rsc.org
This analysis is crucial for validating the quality of the synthesized deuterated standard. rsc.org The isotopic purity is calculated by correcting the observed ion intensities for the natural abundance of other isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O). researchgate.net Accurate determination of the deuteration ratio ensures the reliability of quantitative studies where the compound is used as an internal standard. nih.gov
Chromatographic Techniques for Separation and Detection of Nitramines
Chromatographic methods are essential for separating the analyte of interest from complex matrices prior to detection. For a nitramine compound like this compound, both gas and liquid chromatography can be employed.
The choice between gas chromatography (GC) and high-performance liquid chromatography (HPLC) often depends on the volatility and thermal stability of the analyte. While some nitramines can be analyzed by GC, their low thermal stability can be a challenge, potentially leading to degradation in the hot injection port. oup.comoup.com However, methods using short, wide-bore capillary columns and high carrier gas velocities have been developed to mitigate this issue. oup.com For detection, an electron capture detector (ECD) is often used due to its high sensitivity for electrophilic compounds like nitramines. oup.com
HPLC is generally the preferred method for the analysis of many nitramines, as it avoids the high temperatures associated with GC. Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar mixture (e.g., water/acetonitrile or water/methanol), is commonly used. tandfonline.comtandfonline.com The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. Detection is typically achieved using a UV detector, as the nitro group is a chromophore, or more selectively and sensitively with a mass spectrometer (LC-MS). tandfonline.comnih.gov The use of capillary liquid chromatography can offer higher separation efficiency and baseline resolution of complex mixtures of nitrated explosives. tandfonline.com
The following table summarizes typical chromatographic conditions for the analysis of nitramines.
| Technique | Column Type | Mobile/Carrier Gas | Detector |
| Gas Chromatography (GC) | Short, wide-bore capillary (e.g., DB-1) | Hydrogen or Helium | Electron Capture Detector (ECD) |
| High-Performance Liquid Chromatography (HPLC) | Reversed-phase (e.g., C18, C8, Phenyl) | Acetonitrile/Water or Methanol (B129727)/Water | UV or Mass Spectrometry (MS) |
The successful separation and detection of this compound and its non-deuterated counterpart would rely on the optimization of these chromatographic parameters to achieve adequate resolution and sensitivity for accurate quantification.
Gas Chromatography-Nitrogen Chemiluminescence Detection (GC×GC-NCD) for Trace Analysis
Comprehensive two-dimensional gas chromatography (GC×GC) coupled with a nitrogen chemiluminescence detector (NCD) represents a powerful analytical approach for the trace-level analysis of nitrogen-containing compounds like this compound. The high peak capacity and enhanced selectivity of GC×GC are particularly advantageous for resolving target analytes from complex sample matrices. The NCD offers highly specific detection of nitrogenous compounds, which minimizes interferences from non-nitrogen-containing species.
In a hypothetical GC×GC-NCD analysis, this compound would be separated based on its volatility and polarity on two different stationary phases. The resulting two-dimensional chromatogram would provide detailed information on its retention behavior, aiding in its identification. The NCD would then selectively quantify the compound based on the chemiluminescent reaction of nitrogen oxides produced during combustion. This method's ability to achieve low detection limits makes it suitable for trace analysis in various samples.
Table 1: Hypothetical GC×GC-NCD Parameters for Analysis of this compound
| Parameter | Condition |
| Primary Column | Non-polar (e.g., 5% Phenyl Polysilphenylene-siloxane) |
| Secondary Column | Mid-polar (e.g., 50% Phenyl Polysilphenylene-siloxane) |
| Injector Temperature | 250 °C |
| Oven Program | 50 °C (2 min hold), ramp to 300 °C at 10 °C/min |
| Modulation Period | 8 s |
| NCD Temperature | 320 °C |
Proton Transfer Reaction Time-of-Flight Mass Spectrometry (PTR-TOF-MS) in Environmental Research
Proton Transfer Reaction Time-of-Flight Mass Spectrometry (PTR-TOF-MS) is a highly sensitive, real-time technique for the detection of volatile organic compounds (VOCs) and is particularly well-suited for environmental research. mdpi.com This method allows for the direct, non-invasive analysis of air samples with high time resolution. mdpi.com While direct studies on this compound are not prevalent, the applicability of PTR-TOF-MS for detecting other nitramines has been demonstrated, suggesting its potential for monitoring this compound in environmental matrices. uio.no
The principle of PTR-TOF-MS involves the ionization of target analytes via proton transfer from H₃O⁺ ions. nih.gov For this compound, with a molecular weight of approximately 140.171 g/mol , the protonated molecule [M+H]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its exact mass plus the mass of a proton. cymitquimica.com The high mass resolution of the TOF analyzer allows for the differentiation of isobaric compounds, which is critical in complex environmental samples. uio.no Research has shown that PTR-TOF-MS can achieve detection limits in the parts-per-trillion by volume (pptv) range for nitramines, highlighting its sensitivity for trace gas analysis. uio.no
Table 2: Potential PTR-TOF-MS Findings for Nitramine Analysis in Environmental Research
| Finding | Significance |
| High Sensitivity | Detection limits at double-digit pptV levels enable the monitoring of trace concentrations of nitramines in the atmosphere. uio.no |
| Real-Time Monitoring | The technique's rapid response time allows for the tracking of dynamic changes in atmospheric concentrations of volatile compounds. mdpi.comamazonaws.com |
| Reduced Fragmentation | Operating at lower reduced electric field (E/N) values can minimize ion fragmentation, enhancing sensitivity and simplifying spectral interpretation. nih.gov |
| Matrix Effects | High humidity and ammonia (B1221849) levels, often present in industrial emissions, have been shown not to significantly affect the accurate quantification of nitramines. uio.no |
Other Spectroscopic Methods (e.g., Infrared Spectroscopy) for Functional Group Analysis
Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups within a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, the presence of characteristic bonds can be confirmed. For this compound, the IR spectrum would be expected to show distinct absorption bands corresponding to its primary functional groups.
The presence of the hydroxyl (-OH) group would be indicated by a broad and intense absorption band in the region of 3400-3650 cm⁻¹. libretexts.org The N-H stretching vibration of the nitroamino group is expected to produce a sharper and less intense band in the 3300-3500 cm⁻¹ range. libretexts.org The C-D stretching vibrations from the deuterated methyl groups would appear at lower frequencies than typical C-H stretches, generally in the 2100-2200 cm⁻¹ region. The nitro group (NO₂) itself gives rise to two characteristic stretching vibrations: an asymmetric stretch typically around 1550-1500 cm⁻¹ and a symmetric stretch around 1380-1340 cm⁻¹. Finally, C-H stretching absorptions from the methylene (B1212753) group and the non-deuterated parts of the molecule would be observed in the 2850-2960 cm⁻¹ range. libretexts.orglibretexts.org
Table 3: Predicted Infrared Absorption Bands for this compound
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |
| Hydroxyl | O-H stretch | 3400 - 3650 (broad, intense) libretexts.org |
| Nitroamino | N-H stretch | 3300 - 3500 (sharp) libretexts.org |
| Nitro | N=O asymmetric stretch | 1550 - 1500 |
| Nitro | N=O symmetric stretch | 1380 - 1340 |
| Alkyl | C-H stretch | 2850 - 2960 libretexts.orglibretexts.org |
| Deuterated Methyl | C-D stretch | ~2100 - 2200 |
Mechanistic Studies and Reaction Pathway Elucidation Involving 2 Methyl 2 Nitroamino 1 Propanol D6
Kinetic Isotope Effects (KIEs) in Probing Chemical Reaction Mechanisms
The Kinetic Isotope Effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes. dtic.mil The magnitude of this effect can provide profound insights into the rate-determining step of a reaction and the nature of the transition state. nih.gov The replacement of hydrogen with deuterium (B1214612) (a deuterium effect, expressed as kH/kD) is particularly pronounced due to the doubling of the atomic mass. dtic.mil
A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step. For 2-Methyl-2-(nitroamino)-1-propanol-d6, a primary KIE would be expected in a reaction where a C-D bond on one of the deuterated methyl groups is cleaved during the slowest step. The observation of a significant kH/kD value (typically between 2 and 7) would be strong evidence for such a mechanism. dtic.mil
A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond-breaking or formation in the rate-determining step. princeton.edu These effects are generally smaller but can still provide valuable information about changes in hybridization or steric environment at the labeled position during the reaction. cymitquimica.com For instance, if a reaction involving this compound proceeded through a transition state where the hybridization of the carbon atoms of the deuterated methyl groups changes, a secondary KIE might be observed.
Hypothetical KIE Studies with this compound:
| Reaction Type | Potential Labeled Position | Expected KIE | Mechanistic Insight |
| C-H/C-D Bond Cleavage | Deuterated methyl groups | Primary | Indicates that the cleavage of this bond is part of the rate-determining step. |
| Nucleophilic Attack | Carbonyl group (if formed) | Secondary | Provides information on the change in hybridization at the carbon adjacent to the deuterated methyls. |
| Elimination Reaction | Formation of a double bond | Secondary | Can reveal details about the transition state geometry and hyperconjugation. |
This table is illustrative and based on established principles of KIEs, as no specific studies on this compound have been published.
Deuterium Labeling for Tracing Molecular Transformations and Fate
Deuterium's utility extends beyond KIEs; it serves as an excellent tracer for following the path of a molecule or its fragments through a complex series of reactions. acs.org Because deuterium has nearly identical chemical properties to hydrogen, a deuterated molecule will generally follow the same reaction pathways as its non-deuterated counterpart, but its presence can be detected by techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
While not directly related to Fischer-Tropsch synthesis, the principle of using labeled compounds to understand catalytic cycles is broadly applicable. If this compound were used as a substrate or additive in a catalytic process, the location of the deuterium atoms in the products and intermediates could reveal the mechanism of bond formation and cleavage on the catalyst surface.
In photochemical reactions, a molecule absorbs light and undergoes a chemical change. By using this compound, researchers could trace the fate of the deuterated methyl groups upon photo-excitation. For example, if the molecule were to fragment, the presence of deuterium in specific photoproducts would help to piece together the fragmentation pathway.
Degradation Mechanisms of Nitroamino Compounds in Model Chemical Systems
Nitroamino compounds are a class of molecules with relevance in various fields, including energetic materials and atmospheric chemistry. Understanding their degradation pathways is crucial for assessing their environmental impact and stability.
In a study on the atmospheric degradation of 2-amino-2-methyl-1-propanol (B13486) (AMP), the non-deuterated analogue 2-methyl-2-(nitroamino)-1-propanol (B587109) was identified as a minor product. nih.govwhiterose.ac.uk This suggests that a potential formation pathway for this class of compounds is through the atmospheric oxidation of related amines.
The use of this compound in controlled degradation studies could provide valuable data. For instance, by subjecting the deuterated compound to specific oxidative or hydrolytic conditions and analyzing the products, the relative rates of attack at different positions in the molecule could be determined. The distribution of deuterium in the degradation products would offer a clear picture of the mechanistic pathways involved.
Hypothetical Degradation Products of this compound:
| Degradation Condition | Potential Labeled Products | Mechanistic Implication |
| Oxidation | Deuterated acetone, deuterated formaldehyde | Indicates cleavage of the C-C and C-N bonds. |
| Hydrolysis | Deuterated 2-methyl-1,2-propanediol | Suggests the nitroamino group is susceptible to hydrolysis. |
| Photolysis | Various deuterated fragments | Reveals the primary photochemical cleavage points. |
This table represents a hypothetical scenario based on the known chemistry of similar compounds, as no specific degradation studies of this compound have been documented in the literature.
Theoretical and Computational Investigations of 2 Methyl 2 Nitroamino 1 Propanol D6
Quantum Chemical Calculations of Molecular Structures and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, stability, and electronic structure. For complex molecules like 2-Methyl-2-(nitroamino)-1-propanol-d6, methods like Density Functional Theory (DFT) are particularly powerful.
Detailed theoretical investigations have been performed on the parent compound, 2-amino-2-methyl-1-propanol (B13486) (AMP), which is a precursor to the nitramine. These studies often employ the M06-2X functional with an augmented correlation-consistent basis set, such as aug-cc-pVTZ, to achieve a high degree of accuracy. rutgers.edu The insights gained from these calculations on AMP can be largely extrapolated to its deuterated nitramine derivative.
The molecular structure of this compound is characterized by a central carbon atom bonded to two deuterated methyl groups (-CD3), a hydroxymethyl group (-CH2OH), and a nitroamino group (-NHNO2). Quantum chemical calculations can precisely determine bond lengths, bond angles, and dihedral angles, providing a three-dimensional picture of the molecule's most stable conformation.
Energetic calculations are crucial for understanding the molecule's stability and the feasibility of different reaction pathways. Key energetic properties that can be calculated include the heat of formation and bond dissociation energies. For instance, in the atmospheric degradation of the parent compound AMP, the barrier to H-abstraction from the -OH group was calculated to be around 10 kJ mol⁻¹, indicating this pathway is of minor importance. rutgers.eduresearchgate.net Similar calculations for the deuterated compound would be expected to show subtle shifts in these energy barriers due to the isotopic substitution.
Below is a table summarizing typical data obtained from quantum chemical calculations, based on studies of the parent compound, AMP.
| Calculated Property | Description | Representative Value (for parent compound AMP) |
| Optimized Geometry | The lowest energy arrangement of atoms, providing bond lengths and angles. | Central C-N bond length, C-C bond lengths, etc. |
| Vibrational Frequencies | Frequencies of molecular vibrations, used to confirm a stable structure and calculate zero-point energies. | A set of frequencies corresponding to stretching, bending, and torsional modes. |
| Heat of Formation (ΔHf°) | The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. | Can be calculated using isodesmic or atomization reactions. |
| Reaction Barriers (Ea) | The energy required to initiate a chemical reaction, such as abstraction of a hydrogen or deuterium (B1214612) atom. | For H-abstraction from the -NH2 group in AMP, this has been a key focus of calculations. rutgers.edu |
Note: The values in this table are illustrative and based on calculations for the non-deuterated parent compound, 2-amino-2-methyl-1-propanol (AMP). The corresponding values for the d6-isotopologue would be slightly different due to isotopic effects.
Master Equation Modeling for Reaction Dynamics and Kinetics
Master equation modeling is a powerful computational technique used to simulate the kinetics of complex chemical reactions, particularly those occurring in the gas phase under varying temperature and pressure conditions. This approach is especially relevant for understanding the atmospheric fate of compounds like this compound.
In the context of the atmospheric degradation of the parent compound, AMP, master equation calculations have been used to model the reaction of AMP with hydroxyl (OH) radicals. rutgers.eduresearchgate.net These models take as input the potential energy surface of the reaction system, which is typically generated from high-level quantum chemical calculations as described in the previous section. The master equation then simulates the flow of reacting molecules through different energy states and reaction channels.
Key outputs from master equation modeling include:
Temperature-dependent rate coefficients: The effect of temperature on the reaction rate can also be determined. The OH + AMP reaction exhibits a negative temperature dependency, meaning the reaction slows down as the temperature increases. researchgate.net
Branching ratios: In reactions with multiple possible outcomes, master equation modeling can predict the relative importance of each product channel. For AMP degradation, this would include the branching between abstraction from the methyl groups, the methylene (B1212753) group, and the amino group.
The following table illustrates the type of kinetic data that can be generated through master equation modeling, based on the study of the parent compound AMP.
| Kinetic Parameter | Description | Findings for OH + AMP Reaction |
| Overall Rate Coefficient (k(T)) | The overall speed of the reaction as a function of temperature. | Described by the Arrhenius-like expression k(T) = 5.2 × 10⁻¹² × exp(505/T) cm³ molecule⁻¹ s⁻¹ in the 200-400 K range. researchgate.net |
| Pressure Dependence | The change in the reaction rate as a function of atmospheric pressure. | Calculated to be negligible in the 1-1000 mbar range. researchgate.net |
| Branching Ratios | The percentage of the reaction that proceeds through each possible pathway. | H-abstraction from the -CH2- group is the dominant pathway, accounting for approximately 89.5% of the reaction at 298 K. rutgers.edu |
Note: This data is for the non-deuterated parent compound, 2-amino-2-methyl-1-propanol (AMP). For the d6-isotopologue, these kinetic parameters, particularly the branching ratios, would be altered due to the kinetic isotope effect.
Simulations of Isotopic Effects on Molecular Properties and Reactivity
The substitution of hydrogen with deuterium in this compound introduces isotopic effects that can be simulated using computational methods. These simulations provide deep insights into reaction mechanisms and the nature of chemical bonds. The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org
Computational chemistry allows for the prediction of KIEs through methods such as Density Functional Theory (DFT). numberanalytics.com These calculations can help distinguish between different reaction mechanisms. For instance, a significant primary KIE is expected when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. researchgate.net Secondary KIEs, which are generally smaller, occur when the isotopic substitution is at a position not directly involved in bond breaking or formation. wikipedia.org
In the case of this compound, the six deuterium atoms are located on the two methyl groups. In the context of its atmospheric degradation by OH radicals, this deuteration would primarily affect the abstraction of an atom from these methyl groups.
Simulations of the isotopic effects for this compound would focus on:
Changes in Vibrational Frequencies: The C-D bond is stronger and vibrates at a lower frequency than the C-H bond. This difference in zero-point vibrational energy (ZPVE) is a primary cause of kinetic isotope effects. Computational methods can accurately calculate these vibrational frequencies for both the deuterated and non-deuterated molecules.
Prediction of Kinetic Isotope Effects (KIEs): By calculating the transition state structures and energies for the abstraction of a hydrogen versus a deuterium atom from the methyl groups, the KIE (kH/kD) can be predicted. A kH/kD value greater than 1 (a "normal" KIE) is typically expected for C-H/C-D bond cleavage, indicating that the reaction is slower for the deuterated compound.
The table below conceptualizes the expected isotopic effects on the reactivity of this compound.
| Property/Parameter | Effect of Deuteration (H to D) | Theoretical Rationale |
| C-D Bond Strength | Increased | Lower zero-point vibrational energy of the C-D bond compared to the C-H bond. |
| Rate of Abstraction from Methyl Groups | Decreased | Normal primary kinetic isotope effect (kH/kD > 1) due to the higher energy required to break the stronger C-D bond. |
| Branching Ratio for Methyl Group Abstraction | Decreased | The reaction will preferentially proceed through pathways with lower activation barriers, in this case, abstraction from the non-deuterated positions. |
| Overall Reaction Rate with OH Radicals | Slightly Decreased | The overall rate is a weighted average of the rates of all abstraction pathways. Since the methyl group abstraction pathway is slowed, the overall rate will decrease, though the effect may be small if this pathway is minor. |
These simulations of isotopic effects are crucial for a complete understanding of the molecule's behavior and for validating proposed reaction mechanisms. osti.gov
Applications As a Research Probe in Chemical and Biochemical Sciences
Tracers in Fundamental Chemical Process Research
The use of isotopically labeled compounds is a cornerstone of mechanistic studies in chemistry. wikipedia.org 2-Methyl-2-(nitroamino)-1-propanol-d6, with its deuterium-labeled methyl groups, is an invaluable tracer for elucidating the intricate details of chemical reactions. chem-station.com By substituting hydrogen with deuterium (B1214612), a heavier and stable isotope, researchers can follow the transformation of the molecule through complex reaction pathways without altering the fundamental chemical properties of the compound. chem-station.com
One of the most powerful applications of such deuterated tracers is in the study of the Kinetic Isotope Effect (KIE) . The KIE is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org The cleavage of a carbon-deuterium (C-D) bond requires more energy than the cleavage of a carbon-hydrogen (C-H) bond, leading to a slower reaction rate if this bond-breaking event is part of the rate-determining step. princeton.edu By comparing the reaction rate of this compound with its non-deuterated analog, chemists can gain profound insights into transition state structures and reaction mechanisms. libretexts.org
For instance, in studies involving the degradation or transformation of nitroamino compounds, which are relevant in atmospheric chemistry and materials science, this deuterated tracer could be employed. dtic.milwhiterose.ac.uknih.govacs.org The presence of the -d6 label on the methyl groups allows for the precise determination of whether C-H bond activation at these positions is a critical step in the reaction cascade.
Table 1: Hypothetical Kinetic Isotope Effect Data for a Reaction Involving 2-Methyl-2-(nitroamino)-1-propanol (B587109)
This table illustrates the kind of data that could be generated to determine the rate-limiting step in a hypothetical reaction. A significant kH/kD value would indicate that the C-H/C-D bond is broken in the rate-determining step.
| Reactant | Rate Constant (k) at 298 K (s⁻¹) | Kinetic Isotope Effect (kH/kD) |
| 2-Methyl-2-(nitroamino)-1-propanol | 5.0 x 10⁻⁴ | 6.25 |
| This compound | 8.0 x 10⁻⁵ |
Furthermore, the deuterium label serves as a distinct marker that can be easily detected by techniques such as mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. libretexts.org This allows for the unambiguous tracking of the labeled methyl groups as they are transferred or modified during a reaction, helping to piece together complex reaction networks.
Research into Compound Stability and Reactivity Profiles
The introduction of deuterium can influence the stability and reactivity of a molecule. While the electronic properties remain nearly identical to the non-labeled compound, the change in mass affects the vibrational modes of the chemical bonds. princeton.edu The C-D bond has a lower zero-point vibrational energy compared to the C-H bond, making it stronger and less prone to cleavage. princeton.edu This enhanced stability can be a subject of research in its own right.
Studies on this compound can provide valuable data on how isotopic substitution affects the thermal and chemical stability of nitroamino compounds. This is particularly relevant for understanding the degradation pathways and shelf-life of related energetic materials or pharmaceuticals. dtic.mil For example, the parent compound of the nitroamino family, 2-amino-2-methyl-1-propanol (B13486) (AMP), is known to be a precursor to the formation of nitramines in atmospheric conditions. whiterose.ac.uknih.govacs.org Research into the deuterated version could clarify the stability of such compounds.
Table 2: Comparative Stability Data Under Thermal Stress
This hypothetical data table shows how researchers might compare the stability of the deuterated and non-deuterated compounds under specific conditions.
| Compound | Decomposition Temperature (°C) | Half-life at 150°C (hours) |
| 2-Methyl-2-(nitroamino)-1-propanol | 185 | 12 |
| This compound | 192 | 20 |
The reactivity profile of this compound can also be systematically investigated. For example, its reactions with various oxidizing or reducing agents can be compared with the non-deuterated form to quantify the kinetic isotope effect on different reaction types. This information is crucial for developing a comprehensive understanding of the chemical behavior of this class of compounds.
Methodological Advancements in Isotopic Labeling Techniques
The synthesis and application of specifically labeled compounds like this compound contribute to the broader field of isotopic labeling methodology. The development of efficient and selective methods to introduce deuterium into complex molecules is an active area of research. researchgate.net The synthetic route to this -d6 labeled compound can itself be a subject of study, aiming to optimize yields and reduce costs, making such valuable research tools more accessible.
Moreover, the use of this compound in advanced analytical techniques, particularly NMR spectroscopy, drives methodological improvements. In NMR, the presence of deuterium in place of protons can dramatically simplify complex spectra and enhance the resolution of the remaining proton signals. nih.govsynmr.in For larger molecules or complex mixtures, selective deuteration is a powerful strategy to isolate and study specific parts of a molecule or a specific component in a mixture. Research utilizing this compound can help refine NMR pulse sequences and data analysis methods for deuterated samples. nih.gov
The insights gained from using this compound can also inform the design of new isotopically labeled probes for a wide range of applications, from materials science to biochemistry. chem-station.com Each new labeled compound that is synthesized and characterized adds to the growing toolbox available to scientists for unraveling the complexities of the molecular world.
Emerging Research Avenues and Future Perspectives for 2 Methyl 2 Nitroamino 1 Propanol D6
Development of Novel Deuteration Methodologies and Strategies
The synthesis of 2-Methyl-2-(nitroamino)-1-propanol-d6 is not explicitly detailed in current literature. However, a plausible and strategic synthetic route can be inferred from the known chemistry of its non-deuterated counterpart and the availability of deuterated precursors. 2-Methyl-2-(nitroamino)-1-propanol (B587109) is a known minor product from the OH-initiated degradation of 2-amino-2-methyl-1-propanol (B13486) (AMP) in the atmosphere. nih.govwhiterose.ac.uk Therefore, a logical approach to the synthesis of the d6 analogue would be through the controlled degradation of its deuterated precursor, 2-amino-2-methyl-1-propanol-d11.
The deuteration in this compound is located on the two methyl groups, as indicated by its chemical name and formula. cymitquimica.com The synthesis would likely commence with the commercially available 2-amino-2-methyl-1-propanol-d11, where all exchangeable and non-exchangeable hydrogens have been replaced with deuterium (B1214612). sigmaaldrich.com This precursor would then undergo a reaction that mimics its atmospheric degradation pathway, likely involving OH radicals in the presence of nitrogen oxides, to yield the desired N-[1,1,1,3,3,3-hexadeuterio-2-(hydroxymethyl)propan-2-yl]nitramide. cymitquimica.com
Future research in this area will likely focus on optimizing this synthetic route to improve the yield and isotopic purity of this compound. This could involve exploring various methods for generating OH radicals and controlling the reaction conditions to favor the formation of the nitramine over other degradation products. Furthermore, the development of more direct deuteration methods, potentially using novel catalysts or deuterium sources, could provide more efficient and scalable synthetic strategies. nih.gov
Table 1: Properties of this compound and its Precursor
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C4D6H4N2O3 | 140.171 | 1794940-30-9 |
| 2-amino-2-methyl-1-propanol-d11 | (CD3)2C(ND2)CD2OD | 100.20 | 1173021-93-6 |
This table was generated based on data from available chemical supplier and database information. cymitquimica.comsigmaaldrich.com
Expanding the Scope of Mechanistic Chemical Studies with Deuterated Analogues
The primary and most immediate application of this compound is in mechanistic studies of atmospheric chemistry, specifically the degradation of 2-amino-2-methyl-1-propanol (AMP). nih.govwhiterose.ac.uk In such studies, which often employ mass spectrometry techniques for product identification and quantification, the use of a deuterated internal standard is crucial for achieving high accuracy and precision. acs.org
When analyzing complex mixtures from atmospheric simulation chambers, the deuterated analogue, with its distinct mass-to-charge ratio, allows for unambiguous identification and quantification of the target analyte, even at very low concentrations. It serves as an ideal internal standard because it behaves almost identically to the non-deuterated compound during extraction and ionization, but is easily distinguished by the mass spectrometer. This minimizes matrix effects and compensates for any loss of the analyte during sample preparation and analysis.
The atmospheric degradation of AMP is a complex process with multiple competing reaction pathways, leading to a variety of products. nih.govusn.no Theoretical calculations predict that H-abstraction from the –CH3 groups accounts for 5–10% of the initial reaction with OH radicals. nih.gov The use of this compound would be invaluable in experimental verifications of these theoretical models. By introducing a known quantity of the d6 compound into the reaction system, researchers can precisely track the formation of its non-deuterated counterpart and accurately determine its formation yield.
Table 2: Example Application Data in a Mechanistic Study
| Analyte | Retention Time (min) | Mass-to-Charge Ratio (m/z) | Measured Concentration (ng/m³) |
| 2-Methyl-2-(nitroamino)-1-propanol | 12.5 | 135.07 | 45.2 |
| This compound | 12.5 | 141.11 | 50.0 (Internal Standard) |
This is a hypothetical data table illustrating how the deuterated compound would be used as an internal standard in a mass spectrometry-based analysis.
Interdisciplinary Research Applications of Deuterated Compounds
The study of atmospheric amines and their degradation products is an inherently interdisciplinary field, blending analytical chemistry, environmental science, and atmospheric modeling. rsc.orgcopernicus.org The application of this compound extends across these domains.
In environmental science , accurate quantification of atmospheric pollutants like 2-Methyl-2-(nitroamino)-1-propanol is essential for assessing the environmental impact of amine-based carbon capture technologies, a significant source of atmospheric AMP. nih.govwhiterose.ac.uk The use of deuterated standards enables more reliable monitoring of the formation and fate of such secondary pollutants in the environment.
For atmospheric modelers , precise experimental data on the formation yields of degradation products are critical for developing and validating chemical mechanisms used in air quality models. acs.org These models are used to predict the spatial and temporal distribution of pollutants and their impact on air quality and climate. The improved accuracy of concentration measurements afforded by deuterated standards like this compound leads to more robust and reliable atmospheric models.
Furthermore, the study of the interaction of small molecules with biological systems is another potential interdisciplinary application. For instance, the non-deuterated parent compound has been studied for its interaction with oligonucleotides. researchgate.net While no such studies have been performed with the deuterated analogue, its availability could open up new avenues for investigating the mechanisms of such interactions using techniques that are sensitive to isotopic substitution.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for 2-Methyl-2-(nitroamino)-1-propanol-d6, and how does deuteration affect reaction yields?
- Methodological Answer : The synthesis of deuterated nitramines like this compound typically involves isotopic exchange or incorporation of deuterated precursors (e.g., D₂O or deuterated alcohols) during nitroamination. For example, deuteration at the propanol moiety may require substituting hydrogenated solvents with deuterated analogs (e.g., CD₃OD) to maximize isotopic purity . Reaction yields are often reduced due to kinetic isotope effects, necessitating optimized reaction times and stoichiometric excess of deuterated reagents. Analytical validation via NMR (e.g., monitoring deuterium incorporation at ~2.5–4.5 ppm) and mass spectrometry (e.g., observing +6 Da shifts) is critical .
Q. How is the deuterium labeling in this compound verified analytically?
- Methodological Answer : Deuterium incorporation is confirmed using tandem mass spectrometry (LC-MS/MS) with selected reaction monitoring (SRM) for isotopic peaks. For instance, electrospray ionization (ESI) in positive ion mode can detect [M+D]⁺ adducts. Isotopic purity is quantified via isotopic abundance ratios using high-resolution mass spectrometry (HRMS), with deviations >98% considered acceptable for research-grade compounds. Nuclear magnetic resonance (¹H NMR) is used to confirm the absence of residual protonated species in the deuterated product .
Q. What IUPAC nomenclature rules apply to this compound?
- Methodological Answer : The suffix "-d6" denotes six deuterium atoms replacing hydrogens at non-exchangeable positions. The parent structure, 2-Methyl-2-(nitroamino)-1-propanol, follows IUPAC rules by prioritizing the hydroxyl group (-ol) as the principal functional group. The nitroamino group (-NHNO₂) is treated as a substituent, with locants assigned based on the longest carbon chain (propanol). The prefix "2-methyl" specifies the methyl branch at C2 .
Advanced Research Questions
Q. How do experimental yields of nitramines like this compound compare with computational model predictions, and what factors contribute to discrepancies?
- Methodological Answer : Computational models (e.g., quantum mechanical calculations or kinetic Monte Carlo simulations) often overestimate nitramine yields due to unaccounted side reactions (e.g., hydrolysis or radical quenching). For example, atmospheric models predicted 2-nitroamino ethanol yields of 0.75% but experimental yields ranged 0.3–1.5% due to competing NOₓ pathways . Discrepancies are minimized by integrating experimental rate constants for key intermediates (e.g., nitroamine radicals) into models. Validation requires cross-referencing modeled data with LC-MS/MS or proton-transfer-reaction time-of-flight mass spectrometry (PTR-TOF-MS) results .
Q. What methodological considerations are critical when designing biodegradation studies for nitramines in environmental samples?
- Methodological Answer : Biodegradation assays for nitramines like this compound require controlled aerobic/anaerobic conditions, microbial consortia from relevant environments (e.g., soil or wastewater), and isotope tracing (e.g., using ¹⁴C-labeled analogs). Studies at Technology Centre Mongstad (TCM) highlighted the importance of monitoring intermediate metabolites (e.g., NH₂NO₂) via GC-MS and ensuring minimal photolytic degradation by conducting experiments in amber vials. Half-life calculations should account for abiotic degradation pathways (e.g., hydrolysis at pH 7–9) .
Q. How can analytical techniques like PTR-TOF-MS and LC-MS be optimized for accurate quantification of deuterated nitramines?
- Methodological Answer : PTR-TOF-MS requires tuning the drift tube voltage to enhance ionization efficiency for nitramines (e.g., 80–100 V for [M+H]⁺ adducts). For LC-MS/MS, a C18 column with 0.1% formic acid in acetonitrile/water gradients improves peak resolution. Deuterated internal standards (e.g., this compound) correct for matrix effects in environmental samples. Calibration curves spanning 0.1–100 ng/mL ensure detection limits <1 ppb. Method validation should include recovery tests (spiked samples) and inter-laboratory comparisons .
Data Contradiction Analysis
- Example : Discrepancies between modeled and experimental nitramine yields (e.g., overestimation by a factor of 5–50 ) highlight the need for model refinement. Potential solutions include incorporating real-time NOₓ monitoring data and adjusting branching ratios for competing reaction pathways (e.g., nitrosamine vs. nitramine formation).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
